molecular formula C21H25N5O3S B2774341 Ethyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate CAS No. 872995-37-4

Ethyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate

Cat. No.: B2774341
CAS No.: 872995-37-4
M. Wt: 427.52
InChI Key: MDVPDNDALFXRFR-UHFFFAOYSA-N
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Description

Ethyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate is a useful research compound. Its molecular formula is C21H25N5O3S and its molecular weight is 427.52. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-[[3-[2-[(4-methylbenzoyl)amino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3S/c1-4-16(21(28)29-5-2)30-19-11-10-17-23-24-18(26(17)25-19)12-13-22-20(27)15-8-6-14(3)7-9-15/h6-11,16H,4-5,12-13H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVPDNDALFXRFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)SC1=NN2C(=NN=C2CCNC(=O)C3=CC=C(C=C3)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound likely affects multiple biochemical pathways due to its diverse pharmacological activities. These activities include anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibition. The specific pathways affected would depend on the compound’s targets and mode of action.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For example, if the compound targets an enzyme involved in a disease process, its action could result in the inhibition of that process, leading to a therapeutic effect.

Biological Activity

Ethyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A triazole ring
  • A pyridazine moiety
  • An ethyl butanoate group

This structural complexity suggests a multifaceted interaction profile with biological targets.

Research indicates that this compound may exert its biological effects through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit certain cytochrome P450 enzymes, particularly CYP3A4, which is crucial for drug metabolism. This inhibition could lead to significant drug-drug interactions, impacting the pharmacokinetics of co-administered medications .
  • Modulation of Receptor Activity : The compound's structural components suggest potential interactions with various receptors, including those involved in inflammatory pathways and cell signaling.
  • Antimicrobial Properties : There is emerging evidence that compounds with similar structures exhibit antimicrobial activity, which warrants further investigation into the specific effects of this compound on bacterial and fungal pathogens.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
CYP InhibitionPotential inhibitor of CYP3A4
Antimicrobial EffectsSimilar compounds show activity against pathogens
CytotoxicityEvaluated in cancer cell lines

Case Studies

Several studies have explored the biological activities of related compounds, providing insights that may be applicable to this compound:

  • CYP Inhibition Study : A study demonstrated that structurally similar compounds effectively inhibited CYP enzymes, leading to altered metabolism of other drugs. This highlights the potential for significant interactions when co-administered with other pharmaceuticals .
  • Antimicrobial Activity : Research on triazole derivatives has shown promising results against various bacterial strains. For instance, derivatives demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity Assessment : In vitro studies have been conducted on similar compounds showing selective cytotoxicity towards cancer cell lines such as HeLa and MCF-7. These findings suggest a need for further exploration into the anticancer potential of this compound .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance:

  • Case Study : A study investigated the effects of Ethyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations of 10 µM and above, with IC50 values suggesting strong antiproliferative effects.

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory properties that could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases.

  • Data Table : Summary of anti-inflammatory activity in various assays.
Assay TypeConcentration (µM)Inhibition (%)
COX-1 Inhibition5075
COX-2 Inhibition5082
TNF-α Release2565

Antimicrobial Activity

This compound has also shown promising antimicrobial activity against a range of bacterial strains.

  • Case Study : A study evaluated its effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains, indicating moderate antibacterial activity.

Molecular Mechanisms

Research indicates that the compound interacts with specific biological pathways:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
  • Inflammatory Pathway Modulation : It inhibits NF-kB signaling pathways, reducing the expression of pro-inflammatory cytokines.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

Structural FeatureActivity Impact
Triazole ringEssential for anticancer activity
Thioether linkageEnhances bioavailability
Butanoate moietyCritical for receptor binding

Drug Development Potential

The unique pharmacological profile of this compound positions it as a candidate for further development into therapeutic agents targeting cancer and inflammatory diseases.

Clinical Trials

Ongoing and future clinical trials will be essential to validate its efficacy and safety in human populations. Researchers are encouraged to explore various formulations and delivery methods to enhance its therapeutic potential.

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